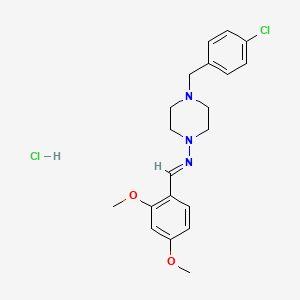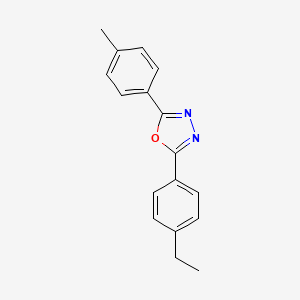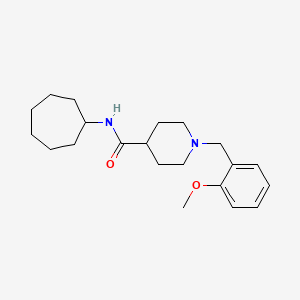
4-(4-chlorobenzyl)-N-(2,4-dimethoxybenzylidene)-1-piperazinamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorobenzyl)-N-(2,4-dimethoxybenzylidene)-1-piperazinamine hydrochloride, also known as CBP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-(4-chlorobenzyl)-N-(2,4-dimethoxybenzylidene)-1-piperazinamine hydrochloride is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. This inhibition may lead to the suppression of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
4-(4-chlorobenzyl)-N-(2,4-dimethoxybenzylidene)-1-piperazinamine hydrochloride has been found to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis (programmed cell death), and the reduction of oxidative stress in cells. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(4-chlorobenzyl)-N-(2,4-dimethoxybenzylidene)-1-piperazinamine hydrochloride in lab experiments is its relatively low toxicity, making it a safer alternative to other compounds. However, its limited solubility in water can make it difficult to work with in certain experiments.
Zukünftige Richtungen
Future research on 4-(4-chlorobenzyl)-N-(2,4-dimethoxybenzylidene)-1-piperazinamine hydrochloride could focus on its potential as an anti-cancer agent, particularly in combination with other drugs or therapies. It could also be studied for its potential as an anti-inflammatory agent in the treatment of various inflammatory diseases. Additionally, further investigation into the mechanism of action of 4-(4-chlorobenzyl)-N-(2,4-dimethoxybenzylidene)-1-piperazinamine hydrochloride could provide insight into its potential applications in other areas of research.
Synthesemethoden
The synthesis of 4-(4-chlorobenzyl)-N-(2,4-dimethoxybenzylidene)-1-piperazinamine hydrochloride involves the reaction of 4-chlorobenzylamine, 2,4-dimethoxybenzaldehyde, and piperazine in the presence of hydrochloric acid. The resulting product is 4-(4-chlorobenzyl)-N-(2,4-dimethoxybenzylidene)-1-piperazinamine hydrochloride hydrochloride, which is a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
4-(4-chlorobenzyl)-N-(2,4-dimethoxybenzylidene)-1-piperazinamine hydrochloride has shown potential as an anti-cancer agent, with studies indicating its ability to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, with research suggesting that it may be effective in reducing inflammation in the body.
Eigenschaften
IUPAC Name |
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2,4-dimethoxyphenyl)methanimine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2.ClH/c1-25-19-8-5-17(20(13-19)26-2)14-22-24-11-9-23(10-12-24)15-16-3-6-18(21)7-4-16;/h3-8,13-14H,9-12,15H2,1-2H3;1H/b22-14+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNBACWALBFKKD-CWUUNJJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2,4-dimethoxyphenyl)methanimine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorophenyl)-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5777055.png)

![2-(4-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B5777069.png)
![2-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-3-phenoxy-4H-chromen-4-one](/img/structure/B5777074.png)




![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5777106.png)

![4-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl}benzoic acid](/img/structure/B5777135.png)

![7-chloro-2-(2-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B5777155.png)
![7-[(3-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5777160.png)